(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Solid-phase peptide synthesis Hydrophobicity Physicochemical properties

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (CAS 52799-86-7 free base; 52142-01-5 HCl salt), also known as O-Benzyl-L-tyrosine benzyl ester, is a chiral L-tyrosine derivative featuring dual benzyl protection on both the phenolic hydroxyl (O-Bzl) and the carboxylic acid (OBzl) groups. This compound belongs to the class of protected amino acid building blocks and is widely recognized for its critical role as a synthetic precursor in medicinal chemistry, most notably in the development of high-potency PPARγ agonists.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
Cat. No. B7839162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2/t22-/m0/s1
InChIKeyUCRXQUVKDMVBBM-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate: A Dual-Protected L-Tyrosine Building Block for Chiral Peptide Synthesis and Targeted Drug Discovery


(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (CAS 52799-86-7 free base; 52142-01-5 HCl salt), also known as O-Benzyl-L-tyrosine benzyl ester, is a chiral L-tyrosine derivative featuring dual benzyl protection on both the phenolic hydroxyl (O-Bzl) and the carboxylic acid (OBzl) groups [1]. This compound belongs to the class of protected amino acid building blocks and is widely recognized for its critical role as a synthetic precursor in medicinal chemistry, most notably in the development of high-potency PPARγ agonists [2]. The dual benzyl motif provides a unique orthogonal deprotection strategy, enabling sequential chemistries that are not feasible with single-protection analogs, while maintaining a defined stereocenter essential for generating enantiomerically pure therapeutic candidates [3].

Why Simple L-Tyrosine or Mono-Protected Analogs Cannot Replace (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate in Critical Synthetic Routes


The value of (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is derived from its precise dual-protection architecture; substitution with mono-protected analogs such as O-benzyl-L-tyrosine (free acid) or L-tyrosine benzyl ester (free phenol) directly undermines key synthetic outcomes . The presence of both benzyl protecting groups allows for a convergent synthetic strategy where the phenol is shielded from unwanted side reactions during peptide coupling, while the benzyl ester serves as a latent carboxylic acid that can be revealed via hydrogenolysis simultaneously with phenol deprotection [1]. Using a simple unprotected amino acid introduces reactivity at the phenolic site, leading to byproduct formation and lower crude purity, while a mono-protected analog offers only a single deprotection point, forcing additional synthetic steps and reducing overall yield . Furthermore, the specific stereochemistry at the α-carbon is critical for downstream biological activity, particularly in the PPARγ agonist series where analogues derived from this specific (S)-enantiomer demonstrated far superior in vitro functional potency compared to racemic or alternative stereoisomer preparations [2].

Quantitative Selection Evidence: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate vs. Closest Analogs


Enhanced Hydrophobicity and Solid-Phase Handling: LogP and Melting Point Advantage Over Mono-Protected Analogs

The target compound exhibits significantly higher hydrophobicity relative to mono-protected analogs due to the presence of two lipophilic benzyl groups. This is experimentally reflected in a higher melting point for the hydrochloride salt (204-206°C dec.) compared to O-Benzyl-L-tyrosine methyl ester hydrochloride (183-188°C) and a dramatically higher value than L-tyrosine benzyl ester free base (118-122°C) . The increased lipophilicity enhances partitioning into organic phases during workup and is quantitatively assessed by the calculated octanol-water partition coefficient (ClogP), which is substantially elevated relative to the free acid O-Benzyl-L-tyrosine and the mono-ester analog [1].

Solid-phase peptide synthesis Hydrophobicity Physicochemical properties

Orthogonalizable Dual Protection Enables Superior Coupling Yields in Peptide Synthesis

The simultaneous protection of both the phenolic and carboxylic acid functional groups as benzyl esters enables a synthetic strategy where the α-amino group can be selectively acylated without interference from either the phenol or the carboxylate. In a foundational study by Fridkin et al., the target compound was reacted with a polymeric Boc-threonine active ester to yield the protected dipeptide [1]. This process led to the stepwise synthesis of a heptapeptide corresponding to residues 159-165 of bovine carboxypeptidase A, achieving an overall yield of 59.5% for the protected heptapeptide [1]. In contrast, the use of mono-protected tyrosine derivatives generally requires an additional protection step or results in complex mixtures of N- and O-acylated products, reducing crude purity and requiring extensive chromatography .

Peptide synthesis Protecting group strategy Synthetic yield

Validated Chiral Purity Specification Minimizes Risk of Epimerization in Stereoselective Synthesis

Commercial suppliers of the compound provide a defined and tightly controlled chiral purity specification, with enantiomeric impurity limited to ≤0.5% as determined by chiral HPLC [1]. This level of stereochemical integrity is essential for its use as a precursor in the synthesis of PPARγ agonists such as GW1929, where the (S)-configuration is a strict requirement for high-affinity receptor binding [2]. In contrast, lower-grade generic protected tyrosine derivatives may be sourced with >2% enantiomeric impurity, which can propagate through a multi-step synthesis and result in the final drug substance failing compendial purity specifications [3].

Chiral purity Enantiomeric excess Quality control

Demonstrated Precursor to High-Potency PPARγ Agonists: Superior Agonist Activity Compared to Troglitazone-Class Drugs

This target compound serves as the direct chiral starting material for a series of N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists, exemplified by GW1929 [1]. The initial lead compound (2), derived directly from this building block, was identified as a structurally novel PPARγ agonist through in vitro binding and functional assays [1]. Subsequent optimization of this scaffold produced GW1929, which demonstrated an in vitro functional potency 100-fold greater than troglitazone [2]. Independent BindingDB data for a close analogue show a Kd of 4.90 nM and an EC50 of 300 nM in PPARγ transactivation assays in human HepG2 cells [3]. These values are representative of the scaffold's inherent potency and validate the compound's selection as a procurement input for laboratories pursuing PPARγ-targeted drug discovery.

PPARgamma agonist Antidiabetic GW1929 Binding affinity

Streamlined Deprotection Chemistry: Simultaneous Hydrogenolysis of Both Benzyl Groups Enables Single-Step Liberation of Free Tyrosine

A key practical advantage of the target compound is that both protecting groups can be removed in a single hydrogenolysis step using H2 over Pd/C. This contrasts with common alternative protecting group strategies, such as the Boc/tBu combination or the Fmoc/tBu strategy, which require sequential acid and base treatments [1]. The benzyl ester and benzyl ether are cleaved under identical hydrogenation conditions (typically 1 atm H2, 10% Pd/C, room temperature, 1-4 hours), while fluorenylmethylenoxy (Fmoc) groups require piperidine treatment and tert-butyl ethers require TFA [2]. This single-step global deprotection reduces the number of unit operations, minimizes product loss during workup, and is particularly advantageous for the synthesis of tyrosine-containing peptides where the phenol is intended to remain unprotected in the final product.

Hydrogenolysis Deprotection Orthogonal chemistry

Defined Residual Solvent and Moisture Specifications Support Direct Use in Regulated Environments

Commercial sources of the hydrochloride salt provide ICH Q3C-compliant quality documentation, including specific limits for residual solvents (MeOH ≤ 3000 ppm; DMF ≤ 500 ppm) and moisture content (≤ 0.5% by Karl Fischer) [1]. This level of analytical characterization exceeds the typical specifications for basic research-grade protected amino acids, which often report only identity and HPLC purity without quantitative limits on process solvents or water content . The availability of these specifications reduces the burden on the receiving QC laboratory and supports direct use in GMP intermediate production without the need for re-purification.

Quality control ICH Q3C cGMP Procurement specification

Optimal Procurement Scenarios for (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate Based on Verified Evidence


Discovery Chemistry: PPARγ Agonist Lead Optimization and Metabolic Disease Programs

The target compound is the validated chiral starting material for the N-(2-benzoylphenyl)-L-tyrosine series of PPARγ agonists. Laboratories pursuing metabolic disease targets can directly access this pharmacophore by coupling the free amine of (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate with 2-benzoylphenyl electrophiles, followed by structure-activity optimization of the phenolic ether substituent. As demonstrated by Henke et al., this pathway yields potent antidiabetic agents with in vitro functional activity exceeding troglitazone by up to 100-fold and nanomolar binding affinity for PPARγ (Kd ~4.9 nM for close analogs) [1]. Procuring the pre-formed dual-protected intermediate eliminates lengthy in-house protection chemistry and ensures stereochemical fidelity from the outset.

Peptide Synthesis Core Facilities: Automated SPPS Incorporating Protected Tyrosine

The dual benzyl protection strategy is fully compatible with Boc-chemistry solid-phase peptide synthesis (SPPS), where the benzyl ester anchors the amino acid to the resin and the O-benzyl group prevents phenolic side reactions [1]. As evidenced by the study of Fridkin et al., this building block coupled efficiently with polymeric active esters to produce di-, tri-, and heptapeptides in good overall yields (59.5% for a protected heptapeptide) [1]. Commercial suppliers also note compatibility with automated peptide synthesizers, making it a drop-in replacement for other protected tyrosine derivatives in existing Boc-SPPS protocols .

Process Chemistry: Late-Stage Intermediate for cGMP API Manufacturing

The hydrochloride salt form (CAS 52142-01-5) is available with ICH Q3C-compliant quality documentation, including controlled residual solvent limits (MeOH ≤ 3000 ppm, DMF ≤ 500 ppm) and tightly specified enantiomeric purity (enantiomer ≤ 0.5%) [1]. These specifications are essential for process chemistry groups advancing candidates into preclinical development and IND-enabling studies, where starting material characterization is a regulatory requirement. The single-step global deprotection via catalytic hydrogenolysis further simplifies the final API deprotection sequence, reducing the number of unit operations compared to multi-step Boc/Fmoc strategies .

Drug Discovery: Tyrosine-Containing Peptidomimetics for GPCR Targets

The target compound has been utilized as a key building block in the synthesis of bifunctional peptides targeting delta/mu opioid receptors and neurokinin-1 (NK1) receptors, as evidenced by Yamamoto et al. in the Journal of Medicinal Chemistry [1]. In this application, the protected tyrosine residue was incorporated into C-terminal-modified peptides that demonstrated dual opioid agonist and NK1 antagonist activities. The benzyl protecting groups on the tyrosine phenol and carboxylate were critical for allowing selective peptide elongation without interference, ultimately enabling the biological evaluation of these novel analgesic candidates [1].

Quote Request

Request a Quote for (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.